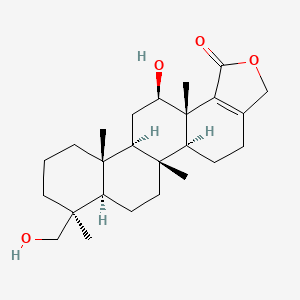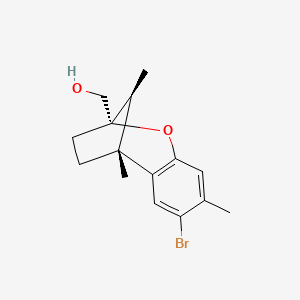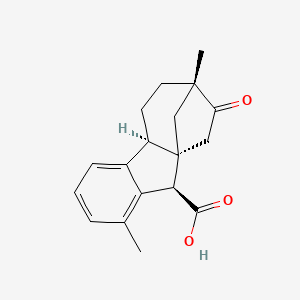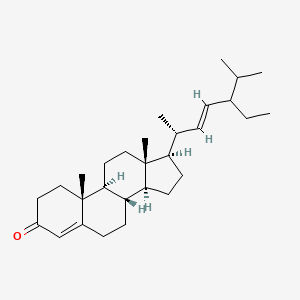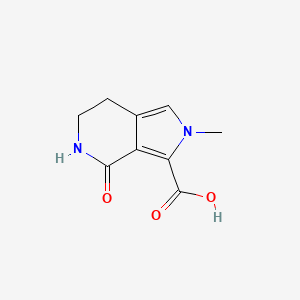
Makaluvic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Makaluvic acid B is a natural product found in Zyzzya fuliginosa with data available.
Scientific Research Applications
1. Anticancer Properties
Makaluvic acid B, along with its derivatives, has shown promising anticancer properties. For instance, compounds isolated from the sponge Strongylodesma aliwaliensis, including makaluvic acid C, exhibited in vitro cytotoxicity against esophageal cancer cells (Keyzers et al., 2005). Similarly, makaluvamines, a related class of compounds, have demonstrated significant anticancer activities. These alkaloids are typically active in charged forms and have been the subject of extensive quantum chemistry studies to understand their reactivity and stability (Diomandé et al., 2018).
2. Interaction with DNA and Protein Residues
Makaluvamines, including makaluvic acid derivatives, are known for their ability to intercalate in DNA, especially in the treatment of cancer cells like colon and breast cancer. Studies have focused on the stability of complexes formed by protonated or methylated makaluvamines, interacting with water molecules and protein residues such as glutamic acid, a component of topoisomerase II (Kone et al., 2020).
3. Inhibitory Potential Against Antibiotic-Resistant Enzymes
Makaluvic acid has shown potential as an inhibitor against clinically prevalent lactamases conferring antibiotic resistance. A study using in silico approaches identified makaluvic acid as a potential inhibitor with higher binding affinity across B1 subclass of Metallo-β-Lactamases (MBLs), enzymes in bacteria that cleave β-lactam antibiotics (Diaz et al., 2022).
properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-methyl-4-oxo-6,7-dihydro-5H-pyrrolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11-4-5-2-3-10-8(12)6(5)7(11)9(13)14/h4H,2-3H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
OLQCKORDSCNMIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCNC(=O)C2=C1C(=O)O |
synonyms |
makaluvic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




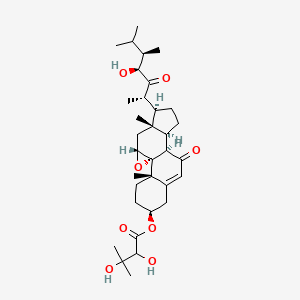
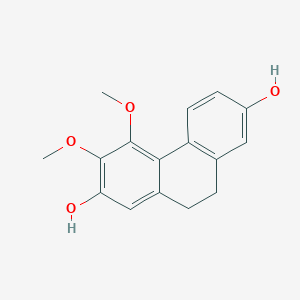
![[(1R,3S,7R,8R,9Z)-10-(hydroxymethyl)-1-methyl-6-methylidene-5,13-dioxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-9,11-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B1251254.png)

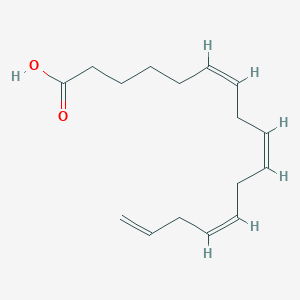
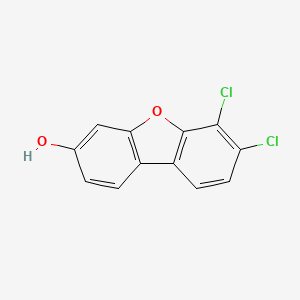
![(10R)-1,5,8-trihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/structure/B1251258.png)
